molecular formula C12H17FN2O5S B6244297 tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate CAS No. 2411226-68-9

tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate

Cat. No. B6244297
CAS RN: 2411226-68-9
M. Wt: 320.3
InChI Key:
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . Carbamates are widely used in agriculture as pesticides, and in medicine for various purposes .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate, consists of a carbamate group attached to a phenyl ring with an amino and a trifluoromethyl group .


Chemical Reactions Analysis

Carbamates typically undergo hydrolysis under both acidic and basic conditions to yield the corresponding amine and a carboxylic acid .


Physical And Chemical Properties Analysis

A similar compound, tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate, is a powder at room temperature . Its molecular weight is 276.26 .

Mechanism of Action

The mechanism of action of carbamates depends on their specific structure and use. For example, carbamate pesticides work by inhibiting the enzyme acetylcholinesterase, disrupting nerve impulse transmission .

Safety and Hazards

Carbamates can be harmful if swallowed and can cause serious eye damage . They should be handled with appropriate safety measures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({4-amino-3-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 4-amino-3-[(fluorosulfonyl)oxy]benzylamine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "4-amino-3-[(fluorosulfonyl)oxy]benzylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add 4-amino-3-[(fluorosulfonyl)oxy]benzylamine to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Isolate the product by filtration or chromatography.", "Step 5: Purify the product by recrystallization or other suitable method." ] }

CAS RN

2411226-68-9

Molecular Formula

C12H17FN2O5S

Molecular Weight

320.3

Purity

95

Origin of Product

United States

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